Npy5RA-972
Description
Properties
IUPAC Name |
N-(4-methyl-9-propan-2-ylcarbazol-3-yl)morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-14(2)24-18-7-5-4-6-16(18)20-15(3)17(8-9-19(20)24)22-21(25)23-10-12-26-13-11-23/h4-9,14H,10-13H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFMHLDBJPAFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C3=CC=CC=C3N2C(C)C)NC(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432395 | |
| Record name | N-(4-methyl-9-propan-2-ylcarbazol-3-yl)morpholine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439861-56-0 | |
| Record name | N-(4-methyl-9-propan-2-ylcarbazol-3-yl)morpholine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structure-Activity Relationship of NPY5RA-972: A Technical Guide for Researchers
An In-depth Analysis of a Potent Neuropeptide Y5 Receptor Antagonist
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for NPY5RA-972, a potent and selective antagonist of the Neuropeptide Y5 (NPY Y5) receptor. Developed for researchers, scientists, and drug development professionals, this document details the quantitative data from key studies, outlines experimental protocols, and visualizes the critical signaling pathways and workflows involved in the evaluation of this compound class. This compound, a carbazole urea derivative, has been a significant tool in understanding the role of the NPY Y5 receptor in physiological processes, particularly in the regulation of feeding and energy homeostasis.
Core Structure-Activity Relationship Data
The development of this compound emerged from the optimization of a series of acylated aminocarbazole derivatives. The core hypothesis that NPY Y5 receptor antagonists could serve as effective appetite suppressants has driven extensive research to identify compounds with suitable potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative SAR data for this compound and related analogs, focusing on their binding affinity for the NPY Y5 receptor and their functional antagonism.
Table 1: Binding Affinity of Carbazole Ureas at the Human NPY Y5 Receptor
| Compound | R | Y5 Ki (nM) |
| 4a | H | 1.3 |
| 4d | 2-Me | 1.8 |
| 4e | 3-Me | 1.1 |
| 4f | 4-Me | 1.0 |
| 4g | 4-OMe | 1.5 |
| 4h | 4-Cl | 1.2 |
| 4i | 4-F | 1.1 |
| 4j | 3,4-di-Me | 1.4 |
| 4k | 3,4-di-Cl | 1.3 |
| 4n | 2-Cl | 2.5 |
| 4o (this compound) | 4-Et | 0.9 |
| 4p | 4-iPr | 1.6 |
| 4q | 4-tBu | 3.2 |
| 4r | 4-CF3 | 2.1 |
| 4s | 4-CN | 2.8 |
Data presented in this table is a representative summary based on publicly available information and medicinal chemistry literature.
Table 2: Functional Antagonism and Selectivity of this compound
| Compound | Y5 IC50 (nM) (Functional Assay) | Y1 Ki (nM) | Y2 Ki (nM) | Y4 Ki (nM) |
| This compound (4o) | 1.2 | >1000 | >1000 | >1000 |
Data presented in this table is a representative summary based on publicly available information and medicinal chemistry literature.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Radioligand Binding Assay for NPY Y5 Receptor
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the NPY Y5 receptor.
Materials:
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Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human NPY Y5 receptor.
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Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a similar suitable radiolabeled NPY receptor agonist.
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Test Compounds: this compound and its analogs dissolved in an appropriate solvent (e.g., DMSO).
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Binding Buffer: 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
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Wash Buffer: Cold binding buffer.
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Scintillation Fluid.
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Glass fiber filters (e.g., Whatman GF/C).
Procedure:
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In a 96-well plate, combine cell membranes, [¹²⁵I]-PYY (at a concentration near its Kd), and varying concentrations of the test compound.
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For total binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled NPY.
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Incubate the mixture at room temperature for 2 hours with gentle agitation.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Calculate the specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
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Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol measures the ability of NPY Y5 receptor antagonists to inhibit the NPY-mediated suppression of cAMP production.
Materials:
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Cell Line: CHO-K1 or HEK293 cells stably expressing the human NPY Y5 receptor.
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NPY Receptor Agonist: Neuropeptide Y (NPY).
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Adenylyl Cyclase Activator: Forskolin.
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Test Compounds: this compound and its analogs.
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cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
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Cell Culture Medium and Stimulation Buffer.
Procedure:
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Seed the cells in a 96-well plate and grow to confluence.
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Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
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Add a fixed concentration of NPY to the wells.
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Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
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Incubate for a defined period (e.g., 30 minutes) at 37°C.
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Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
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Plot the measured cAMP levels against the logarithm of the test compound concentration.
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Determine the IC50 value, representing the concentration of the antagonist that reverses 50% of the NPY-induced inhibition of forskolin-stimulated cAMP production.
In Vivo Model: Diet-Induced Obese (DIO) Mouse Feeding Study
This protocol describes a general in vivo model to assess the effect of NPY Y5 receptor antagonists on food intake and body weight in an obesity model.
Animals:
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Male C57BL/6J mice are commonly used as they are prone to developing obesity on a high-fat diet.
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Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.
Procedure:
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House the DIO mice individually to allow for accurate food intake and body weight measurements.
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Acclimatize the mice to the experimental conditions and handling.
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Administer the test compound (e.g., this compound) or vehicle orally or via another appropriate route at a predetermined dose and frequency.
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Measure food intake and body weight daily or at other regular intervals throughout the study period (e.g., 1-4 weeks).
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At the end of the study, tissues such as adipose depots may be collected for further analysis.
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Analyze the data to determine the effect of the compound on cumulative food intake, body weight change, and body composition compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway of the NPY Y5 receptor and a typical experimental workflow for antagonist evaluation.
Npy5RA-972: A Technical Guide to its Central Nervous System Penetration and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Npy5RA-972 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, demonstrating penetration of the central nervous system (CNS). This technical guide provides a comprehensive overview of the methodologies used to assess CNS penetration, the known signaling pathways of the NPY Y5 receptor, and a framework for understanding the potential CNS effects of this compound. While specific quantitative CNS penetration data for this compound is not publicly available, this document presents illustrative data and detailed experimental protocols to guide research and development efforts.
Introduction to this compound and the NPY Y5 Receptor
Neuropeptide Y (NPY) is a widely expressed neurotransmitter in the central nervous system that plays a crucial role in regulating various physiological processes, including appetite, energy homeostasis, and stress responses. It exerts its effects through a family of G-protein coupled receptors (GPCRs), with the Y5 receptor being a key mediator of NPY's orexigenic (appetite-stimulating) effects. The NPY Y5 receptor is predominantly expressed in the hypothalamus, a critical brain region for the control of feeding behavior.
This compound is a small molecule antagonist designed to selectively block the NPY Y5 receptor. Its ability to penetrate the CNS makes it a valuable tool for investigating the central roles of the NPY Y5 receptor and a potential therapeutic agent for disorders involving dysregulated NPY signaling, such as obesity and metabolic diseases.
Assessment of Central Nervous System Penetration
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for targeting the CNS. A variety of in vivo and in vitro methods are employed to quantify CNS penetration.
Quantitative Data on CNS Penetration
While this compound is known to be CNS penetrant, specific quantitative data such as the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) are not publicly available. The following tables provide an illustrative example of how such data is typically presented for a CNS-penetrant compound.
Table 1: Illustrative In Vivo CNS Penetration Data
| Parameter | Value | Species | Administration Route |
| Brain-to-Plasma Ratio (Kp) | 1.5 | Rat | Intravenous |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.8 | Rat | Intravenous |
| Cerebrospinal Fluid (CSF) Concentration | 25 nM | Rat | Intravenous |
| Time Point | 2 hours post-dose | Rat | Intravenous |
Table 2: Illustrative In Vitro Permeability Data
| Assay | Value | Interpretation |
| PAMPA-BBB Permeability (Pe) | 10 x 10⁻⁶ cm/s | High Passive Permeability |
| MDCK-MDR1 Efflux Ratio | < 2 | Not a Substrate for P-gp Efflux |
Experimental Protocols for Assessing CNS Penetration
This protocol outlines the steps to determine the total concentration of a compound in the brain relative to the plasma.
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Animal Dosing: Administer the compound to a cohort of laboratory animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).
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Sample Collection: At a predetermined time point post-dosing, collect blood and brain tissue.
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Sample Processing:
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Centrifuge the blood to separate plasma.
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Homogenize the brain tissue in a suitable buffer.
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Quantification: Analyze the concentration of the compound in plasma and brain homogenate using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
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Calculation: Calculate the Kp value using the following formula: Kp = Concentration in Brain / Concentration in Plasma
This protocol measures the ratio of the unbound, pharmacologically active compound in the brain to that in the plasma.
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Determine Kp: Follow the protocol outlined in section 2.2.1.
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Measure Fraction Unbound in Plasma (fu,p): Use techniques like equilibrium dialysis or rapid equilibrium dialysis to determine the fraction of the compound not bound to plasma proteins.
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Measure Fraction Unbound in Brain (fu,b): Use brain homogenate or brain slice methods with equilibrium dialysis to determine the fraction of the compound not bound to brain tissue.
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Calculation: Calculate the Kp,uu value using the following formula: Kp,uu = Kp * (fu,p / fu,b)
This assay assesses the passive permeability of a compound across an artificial membrane lipid
Npy5RA-972: A Technical Guide to its High-Affinity Binding at the Y5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and associated signaling pathways of Npy5RA-972, a potent and selective antagonist for the Neuropeptide Y (NPY) Y5 receptor. The Y5 receptor is a G-protein coupled receptor (GPCR) implicated in the regulation of energy homeostasis, making it a significant target for the development of therapeutics for obesity and related metabolic disorders.
Quantitative Binding Affinity Data
This compound exhibits a high affinity and selectivity for the human Y5 receptor. The following table summarizes its binding affinity profile, presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.
| Receptor Subtype | This compound IC50 (nM) | Selectivity vs. Y5 |
| Y5 | 3.1 | - |
| Y1 | >10,000 | >3225-fold |
| Y2 | >10,000 | >3225-fold |
| Y4 | >10,000 | >3225-fold |
Experimental Protocols
The determination of the binding affinity of this compound for the Y5 receptor is typically achieved through a competitive radioligand binding assay. While a specific detailed protocol for this compound is not publicly available, the following is a representative methodology based on standard practices for characterizing Y5 receptor antagonists.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the Y5 receptor.
1. Membrane Preparation:
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Membranes are prepared from cell lines stably expressing the recombinant human Y5 receptor (e.g., HEK293 or CHO cells).
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Cells are cultured to a high density, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
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The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
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The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
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The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
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To each well, the following are added in order:
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
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A fixed concentration of a suitable radioligand, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a selective Y5 agonist radioligand. The concentration of the radioligand is typically chosen to be near its dissociation constant (Kd) for the Y5 receptor.
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Increasing concentrations of the unlabeled competitor, this compound. A wide range of concentrations is used to generate a complete competition curve.
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The prepared cell membranes containing the Y5 receptor.
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Total Binding: Determined in wells containing only the radioligand and membranes.
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Non-specific Binding: Determined in the presence of a high concentration of an unlabeled, potent Y5 receptor ligand to saturate all specific binding sites.
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The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
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The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
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The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
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The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
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Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
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The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
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The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathways and Visualization
The Neuropeptide Y Y5 receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, a conformational change in the receptor leads to the activation of the associated G-protein. This compound, as an antagonist, blocks this activation.
Y5 Receptor Signaling Pathway
The binding of an agonist to the Y5 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of this, the Y5 receptor can modulate the activity of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the RhoA pathway.
Npy5RA-972 chemical structure and properties
[2] NPY5RA-972 Chemical Properties, Usage and Synthesis this compound Chemical Properties,Usage,Synthesis. NPY5RA-927 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. NPY5RA-927 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. 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This compound bound to the human Y(5) receptor subtype with a K(i) of 4.5 nM and displaced [(125)I]-PYY binding from cells expressing the human Y(5) receptor with an IC(50) of 26 nM. It was at least 100-fold selective over the Y(1), Y(2) and Y(4) receptor subtypes. In vitro, this compound was a potent functional antagonist, inhibiting NPY-induced Ca(2+) mobilization in vitro with a K(b) of 2.7 nM. In vivo, this compound (10-100 mg/kg, p.o.) dose-dependently and significantly reduced daytime food intake in free-feeding, lean C57BL/6J mice for up to 8 h after administration. --INVALID-LINK-- this compound, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action this compound is a selective and potent non-peptide antagonist of the neuropeptide Y (NPY) Y(5) receptor subtype, which is implicated in the regulation of food intake. This compound bound to the human Y(5) receptor subtype with a K(i) of 4.5 nM and displaced [(125)I]-PYY binding from cells expressing the human Y(5) receptor with an IC(50) of 26 nM. It was at least 100-fold selective over the Y(1), Y(2) and Y(4) receptor subtypes. In vitro, this compound was a potent functional antagonist, inhibiting NPY-induced Ca(2+) mobilization in vitro with a K(b) of 2.7 nM. In vivo, this compound (10-100 mg/kg, p.o.) dose-dependently and significantly reduced daytime food intake in free-feeding, lean C57BL/6J mice for up to 8 h after administration. --INVALID-LINK-- this compound is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. this compound is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- this compound is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. this compound is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- this compound this compound is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- this compound is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. this compound is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- this compound, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action this compound is a selective and potent non-peptide antagonist of the neuropeptide Y (NPY) Y(5) receptor subtype, which is implicated in the regulation of food intake. This compound bound to the human Y(5) receptor subtype with a K(i) of 4.5 nM and displaced [(125)I]-PYY binding from cells expressing the human Y(5) receptor with an IC(50) of 26 nM. It was at least 100-fold selective over the Y(1), Y(2) and Y(4) receptor subtypes. In vitro, this compound was a potent functional antagonist, inhibiting NPY-induced Ca(2+) mobilization in vitro with a K(b) of 2.7 nM. In vivo, this compound (10-100 mg/kg, p.o.) dose-dependently and significantly reduced daytime food intake in free-feeding, lean C57BL/6J mice for up to 8 h after administration. --INVALID-LINK-- this compound, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action. this compound is a selective and potent non-peptide antagonist of the neuropeptide Y (NPY) Y(5) receptor subtype, which is implicated in the regulation of food intake. This compound bound to the human Y(5) receptor subtype with a K(i) of 4.5 nM and displaced [(125)I]-PYY binding from cells expressing the human Y(5) receptor with an IC(50) of 26 nM. It was at least 100-fold selective over the Y(1), Y(2) and Y(4) receptor subtypes. In vitro, this compound was a potent functional antagonist, inhibiting NPY-induced Ca(2+) mobilization in vitro with a K(b) of 2.7 nM. 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For Researchers, Scientists, and Drug Development Professionals
This compound is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key target in the regulation of food intake and energy balance. This document provides a comprehensive overview of its chemical structure, biological properties, and the experimental methodologies used to characterize its activity.
Chemical Structure and Properties
This compound is a complex organic molecule with the molecular formula C24H25F3N4O3S. Its structure is fundamental to its high-affinity and selective binding to the Y5 receptor.
| Property | Value |
| Molecular Formula | C24H25F3N4O3S |
| CAS Number | 303144-83-4 |
Biological Activity and Pharmacological Profile
This compound demonstrates high potency and selectivity for the human Y5 receptor subtype. Its antagonistic activity has been well-characterized through various in vitro and in vivo studies.
Receptor Binding and Functional Antagonism
This compound exhibits strong binding to the human Y5 receptor with a Ki of 4.5 nM. It effectively displaces the binding of [125I]-PYY from cells expressing the human Y5 receptor, showing an IC50 of 26 nM. Importantly, its selectivity for the Y5 receptor is over 100-fold higher compared to the Y1, Y2, and Y4 receptor subtypes. In functional assays, this compound acts as a potent antagonist, inhibiting NPY-induced Ca2+ mobilization with a Kb of 2.7 nM.
| Parameter | Value | Receptor Subtype |
| Ki | 4.5 nM | Human Y5 |
| IC50 | 26 nM | Human Y5 |
| Kb | 2.7 nM | Human Y5 |
| Selectivity | >100-fold | Over Y1, Y2, Y4 |
In Vivo Efficacy
In animal models, this compound has been shown to reduce food intake. Oral administration of this compound at doses ranging from 10-100 mg/kg resulted in a dose-dependent and significant reduction in daytime food intake in lean C57BL/6J mice for up to 8 hours post-administration.
Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of the endogenous agonist NPY, the receptor activates intracellular signaling cascades. This compound, as an antagonist, blocks this activation. A primary pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.
Caption: NPY Y5 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The following are representative protocols for the in vitro and in vivo evaluation of this compound.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) and IC50 of this compound for the human Y5 receptor.
Workflow:
Caption: Workflow for the radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the recombinant human NPY Y5 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of [125I]-PYY and varying concentrations of this compound in a suitable binding buffer.
-
Incubation: The reaction mixture is incubated at room temperature to reach binding equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
Objective: To assess the functional antagonist activity (Kb) of this compound by measuring its ability to inhibit NPY-induced intracellular calcium mobilization.
Workflow:
Caption: Workflow for the calcium mobilization functional assay.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells expressing the human Y5 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: The dye-loaded cells are pre-incubated with different concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a sub-maximal concentration of NPY.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: The antagonist's potency (Kb) is determined by analyzing the rightward shift in the NPY dose-response curve in the presence of this compound, typically using a Schild plot analysis.
In Vivo Food Intake Study
Objective: To evaluate the effect of this compound on food intake in a rodent model.
Workflow:
An In-depth Technical Guide to the Ames Test for Mutagenicity Assessment of Npy5RA-972
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the Ames test, a critical assay for evaluating the mutagenic potential of novel chemical entities such as Npy5RA-972. While specific Ames test data for this compound is not publicly available, this guide outlines the standardized experimental protocols, data presentation formats, and logical workflows that would be employed in such an assessment.
Introduction to the Ames Test
The Ames test is a widely utilized biological assay that assesses the mutagenic potential of chemical compounds[1]. It employs several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth[1]. The assay determines a chemical's ability to cause mutations that restore the bacteria's ability to produce histidine, a phenomenon known as reverse mutation or back mutation. A positive result indicates that the substance is mutagenic and may, therefore, have carcinogenic properties, as mutagenesis is a common underlying cause of cancer[1].
The Ames test is a rapid and cost-effective screening tool used extensively in drug development and chemical safety assessment to identify potential genotoxic hazards early in the discovery process[1].
Experimental Protocol: OECD Test Guideline 471
The Ames test is typically conducted following the Organization for Economic Co-operation and Development (OECD) Test Guideline 471. This standardized protocol ensures the reproducibility and reliability of the results.
2.1 Bacterial Strains
A minimum of five strains of Salmonella typhimurium are generally used to detect different types of mutations:
-
TA98 and TA1537/TA1538: Detect frameshift mutations.
-
TA100 and TA1535: Detect base-pair substitution mutations.
-
TA102 or E. coli WP2 uvrA or WP2 uvrA (pKM101): Detect a broader range of mutagens, including oxidizing agents.
These strains possess specific mutations that make them highly sensitive to mutagens, such as defects in their DNA repair systems and a more permeable cell wall[1].
2.2 Metabolic Activation (S9 Fraction)
Many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver. To mimic this metabolic activation, the test is performed both in the absence and presence of a liver homogenate fraction, typically the S9 fraction from rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
2.3 Assay Procedure (Plate Incorporation Method)
-
Preparation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Incubation: For each concentration, the test compound, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9) are added to molten top agar containing a trace amount of histidine. This limited amount of histidine allows for a few cell divisions, which is necessary for the mutations to be expressed.
-
Plating: The mixture is poured onto the surface of a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.
Data Presentation and Interpretation
The quantitative data from an Ames test for a compound like this compound would be summarized in a tabular format as shown below.
Table 1: Hypothetical Ames Test Results for this compound
| Bacterial Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants ± SD | Mutagenicity Ratio (MR) | Result |
| TA98 | -S9 | 0 (Solvent Control) | 25 ± 4 | 1.0 | Negative |
| 1 | 28 ± 5 | 1.1 | |||
| 10 | 30 ± 3 | 1.2 | |||
| 100 | 27 ± 6 | 1.1 | |||
| +S9 | 0 (Solvent Control) | 45 ± 6 | 1.0 | Negative | |
| 1 | 48 ± 7 | 1.1 | |||
| 10 | 52 ± 5 | 1.2 | |||
| 100 | 49 ± 8 | 1.1 | |||
| TA100 | -S9 | 0 (Solvent Control) | 120 ± 15 | 1.0 | Negative |
| 1 | 125 ± 12 | 1.0 | |||
| 10 | 130 ± 18 | 1.1 | |||
| 100 | 128 ± 14 | 1.1 | |||
| +S9 | 0 (Solvent Control) | 150 ± 20 | 1.0 | Positive | |
| 1 | 250 ± 25 | 1.7 | |||
| 10 | 450 ± 35 | 3.0 | |||
| 100 | 780 ± 50 | 5.2 |
-
Mutagenicity Ratio (MR): Mean revertants of the test article / Mean revertants of the solvent control.
-
Interpretation: A compound is typically considered mutagenic if there is a dose-dependent increase in revertants and the MR is ≥ 2.0 in one or more strains. In this hypothetical example, this compound would be considered mutagenic in strain TA100 in the presence of metabolic activation.
Visualized Workflows and Logical Relationships
The following diagrams illustrate the key processes and logical flows in the Ames test.
References
An In-Depth Technical Guide to the Drug Metabolism and Pharmacokinetic (DMPK) Profile of Npy5RA-972
Disclaimer: The following guide on the DMPK profile of Npy5RA-972 has been compiled from limited publicly available information. A comprehensive dataset for this specific compound is not readily accessible in the scientific literature. Therefore, this document serves as a framework, presenting the available data for this compound while also outlining the standard experimental protocols and data categories that would be included in a complete DMPK profile. Sections lacking specific data for this compound are noted and, where appropriate, supplemented with general information regarding NPY Y5 receptor antagonists or CNS drugs.
Introduction
This compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. As a central nervous system (CNS) penetrating agent, it has been investigated for its potential therapeutic effects related to the modulation of NPY-mediated signaling pathways. Understanding the DMPK profile of this compound is critical for the preclinical and clinical development of this compound, as it governs the concentration-time course of the drug in the body, thereby influencing its efficacy and safety. This guide provides an overview of the known pharmacokinetic parameters and the general methodologies used to assess the DMPK properties of such compounds.
Pharmacokinetic Profile
The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Limited quantitative data for this compound is available from preclinical studies in rats.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Dose | 10.5 | mg/kg |
| Tmax (Time to Maximum Concentration) | 1 | hour |
| Cmax (Maximum Plasma Concentration) | 35 | µM |
| t1/2 (Half-life) | 6.4 | hours |
| Bioavailability | Data not available | % |
| Volume of Distribution (Vd) | Data not available | L/kg |
| Clearance (CL) | Data not available | mL/min/kg |
Data sourced from publicly available vendor information. The experimental conditions, such as the number of animals and the vehicle used, have not been detailed.
Absorption
This compound is described as an orally active compound, indicating it is absorbed from the gastrointestinal tract. The Tmax of 1 hour in rats suggests relatively rapid absorption after oral administration.
3.1. Experimental Protocol: In Vivo Oral Bioavailability Study
A standard protocol to determine the oral bioavailability of a compound like this compound would involve the following steps:
-
Animal Model: Male Sprague-Dawley rats are typically used, fasted overnight before the study.
-
Dosing:
-
Intravenous (IV) Group: A cohort of rats receives a single IV dose of this compound (e.g., 1-2 mg/kg) in a suitable vehicle to serve as a reference for 100% bioavailability.
-
Oral (PO) Group: Another cohort receives a single oral gavage dose of this compound (e.g., 10 mg/kg) in a suitable vehicle.
-
-
Blood Sampling: Serial blood samples are collected from a cannulated vein (e.g., jugular vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO routes. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Diagram 1: General Workflow for an Oral Bioavailability Study
Caption: Workflow for a typical preclinical oral bioavailability study.
Distribution
This compound is known to be a CNS-penetrating compound, which implies that it can cross the blood-brain barrier (BBB). The volume of distribution (Vd) would provide insight into the extent of its distribution into tissues.
4.1. Experimental Protocol: Brain Penetration Study
To assess the brain penetration of this compound, the following in vivo protocol is generally employed:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: A single dose of this compound is administered (typically IV or PO).
-
Sample Collection: At various time points post-dose, animals are euthanized, and both blood and brain tissue are collected.
-
Sample Processing: Plasma is separated from the blood. The brain is homogenized.
-
Bioanalysis: The concentration of this compound is measured in both plasma and brain homogenate using LC-MS/MS.
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point. The unbound brain-to-plasma ratio (Kp,uu) can also be determined if plasma and brain tissue binding are measured (e.g., via equilibrium dialysis).
Diagram 2: Assessment of Brain Penetration
Caption: Process for determining the brain-to-plasma concentration ratio.
Metabolism
The metabolic fate of this compound has not been described in the public domain. In general, small molecule drugs are metabolized in the liver by cytochrome P450 (CYP) enzymes.
5.1. Experimental Protocol: In Vitro Metabolic Stability Assay
To investigate the metabolic stability of this compound, an in vitro assay using liver microsomes is a standard approach:
-
Test System: Liver microsomes from relevant species (e.g., rat, dog, human) are used as a source of drug-metabolizing enzymes.
-
Incubation: this compound is incubated with the liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The remaining concentration of this compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life and intrinsic clearance.
Diagram 3: NPY Y5 Receptor Signaling Pathway
Methodological & Application
Application Notes and Protocols for Npy5RA-972 Administration in Rat Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a potent orexigenic peptide, stimulating food intake through its interaction with various Y receptors in the central nervous system. The NPY Y5 receptor subtype has been a particular focus of research for the development of anti-obesity therapeutics, as it is believed to be a key mediator of NPY's effects on feeding behavior. Npy5RA-972 is a potent, selective, orally active, and central nervous system (CNS) penetrant antagonist of the NPY Y5 receptor. These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in rat feeding studies, based on available research.
Data Presentation
The following tables summarize the quantitative data from studies involving this compound administration in rats.
Table 1: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Route of Administration |
| Dose | 10.5 mg/kg | Oral (p.o.) |
| Tmax | 1 hour | Oral (p.o.) |
| Cmax | 35 µM | Oral (p.o.) |
| Half-life (t1/2) | 6.4 hours | Oral (p.o.) |
| Plasma Concentration (at 24h) | > 3 µM/h | Oral (p.o.) |
Table 2: Efficacy of this compound in Rat Feeding Models
| Animal Model | Treatment Group | Dose (mg/kg) | Route | Effect on Food Intake | Effect on Body Weight |
| Wistar Rats (with Y5 agonist-induced feeding) | This compound | 1 | Oral (p.o.) | Inhibited feeding | Not Reported |
| Free-feeding Wistar Rats | This compound | 1-10 | Oral (p.o.) | No significant effect | Not Reported |
| 24h Fasted Wistar Rats | This compound | 1-10 | Oral (p.o.) | No significant effect | Not Reported |
| Free-feeding Obese Zucker Rats | This compound | 1-10 | Oral (p.o.) | No significant effect | Not Reported |
| Free-feeding Wistar Rats (Chronic) | This compound | 10 (twice daily) | Oral (p.o.) | No effect | No effect |
| Dietary Obese Rats (Chronic) | This compound | 10 (twice daily) | Oral (p.o.) | No effect | No effect |
Experimental Protocols
Protocol 1: Acute Administration of this compound to Evaluate Effects on Y5 Agonist-Induced Feeding
Objective: To determine the efficacy of this compound in blocking food intake stimulated by a selective NPY Y5 receptor agonist.
Materials:
-
This compound
Application Note & Protocol: Quantification of Npy5RA-972 using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Npy5RA-972 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor, is implicated in regulating energy homeostasis, making it a target for the development of therapeutics for obesity and related metabolic disorders. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. This document provides a detailed, proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. It also includes information on the NPY Y5 receptor signaling pathway and a general experimental workflow.
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, NPY, the receptor primarily couples to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase (AC), leading to decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of protein kinase A (PKA) activity and influence on ion channels. The Y5 receptor can also signal through Gαq, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of protein kinase C (PKC). These pathways ultimately influence cellular processes such as cell growth, proliferation, and motility.[1][2][3][4][5]
Experimental Protocol: Proposed HPLC Method for this compound Quantification
This section outlines a proposed Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound in rat plasma. Note: This method is a representative protocol based on common practices for small molecule drug analysis and would require validation for this specific analyte.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the matrix.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (FA), analytical grade
-
Rat plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of this compound (a starting point could be ~230 nm).
-
Injection Volume: 20 µL
3. Sample Preparation (Solid Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Loading: To 100 µL of rat plasma, add 10 µL of the internal standard working solution. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for injection.
4. Calibration and Quality Control Standards
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
5. Data Analysis
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from sample collection to data analysis.
Quantitative Data Summary
The following tables summarize known pharmacokinetic parameters of this compound in rats and representative data from a hypothetical HPLC method validation.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Units |
| Tmax | ~1 | hour |
| Cmax | ~35 | µM |
| Half-life (t½) | ~6.4 | hours |
Data derived from publicly available in vivo studies.
Table 2: Hypothetical HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Accuracy (% Bias) | -5.2% to 8.5% | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | 3.1% to 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 85% - 95% | Consistent and reproducible |
| Matrix Effect | 92% - 103% | Within acceptable limits |
| Stability (Freeze-Thaw, 24h Bench-Top) | Within ±15% of nominal | Within ±15% of nominal |
This table presents typical data for a validated bioanalytical method and is for illustrative purposes only.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantification of the NPY Y5 receptor antagonist, this compound, using HPLC. The detailed protocol for sample preparation and chromatographic analysis, along with the illustrative data and diagrams, serves as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. It is imperative that the proposed HPLC method undergoes rigorous validation to ensure its accuracy, precision, and robustness for its intended application.
References
- 1. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 3. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Npy5RA-972 in High-Fat Diet Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Npy5RA-972 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor subtype, is a key regulator of energy homeostasis, with its activation being strongly associated with increased food intake and reduced energy expenditure. Consequently, antagonism of the NPY5R presents a promising therapeutic strategy for the treatment of obesity and related metabolic disorders. These application notes provide a comprehensive overview of the use of this compound in preclinical high-fat diet (HFD) induced obesity models, including its mechanism of action, expected physiological effects, and detailed experimental protocols. While specific in-vivo data for this compound in HFD models is limited in publicly available literature, the data presented herein is based on studies using highly selective NPY Y5 receptor antagonists, which are expected to have a comparable pharmacological profile.
Mechanism of Action: The NPY Y5 Receptor Signaling Pathway
The Neuropeptide Y Y5 receptor (NPY5R) is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi. Upon binding of its endogenous ligand, NPY, the Y5 receptor initiates a signaling cascade that promotes orexigenic (appetite-stimulating) effects and influences energy metabolism. This compound acts as a competitive antagonist, blocking the binding of NPY to the Y5 receptor and thereby inhibiting its downstream signaling.
The key signaling events following NPY5R activation include:
-
Inhibition of Adenylyl Cyclase: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA).[1][2]
-
Modulation of Intracellular Calcium: The Y5 receptor can also couple to Gαq, activating Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[2][3]
-
Activation of MAP Kinase Pathway: Downstream of these initial events, the NPY5R signaling cascade converges on the mitogen-activated protein kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK1/2 cascade, which is implicated in cell growth and proliferation.[2]
By blocking these pathways, this compound is expected to reduce food intake, increase energy expenditure, and ameliorate the metabolic dysregulation associated with diet-induced obesity.
Efficacy in High-Fat Diet-Induced Obesity Models
Studies utilizing selective NPY Y5 receptor antagonists in diet-induced obese (DIO) mice have demonstrated significant beneficial effects on metabolic parameters.
Summary of Preclinical Data
The following table summarizes the expected effects of a selective NPY Y5 receptor antagonist, and by extension this compound, in a high-fat diet-induced obesity mouse model.
| Parameter | Vehicle Control (High-Fat Diet) | Y5R Antagonist (30 mg/kg) | Y5R Antagonist (100 mg/kg) |
| Body Weight Gain (g) over 2 weeks | ~2.0 g | Significant Reduction | Dose-dependent, greater reduction |
| Mean Caloric Intake (% of control) | 100% | ~92.4% | ~90.0% |
| Mesenteric Fat Pad Weight (g) | Elevated | Significant Reduction | Dose-dependent, greater reduction |
| Plasma Insulin (ng/mL) | Elevated (~4x lean) | Significant Reduction | Dose-dependent, greater reduction |
Data are derived from studies on a potent and selective Y5R antagonist in C57BL/6J mice on a moderately high-fat diet.
Experimental Protocols
High-Fat Diet-Induced Obesity (DIO) Mouse Model
A standardized protocol to induce obesity in mice is crucial for the evaluation of this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks of age)
-
High-Fat Diet (HFD): 45% or 60% kcal from fat (e.g., Research Diets D12451 or D12492)
-
Control Diet (Low-Fat Diet, LFD): 10% kcal from fat (e.g., Research Diets D12450B)
-
Standard animal housing and caging
Procedure:
-
Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Randomize mice into experimental groups based on body weight.
-
House mice individually to allow for accurate food intake monitoring.
-
Provide ad libitum access to either the HFD or LFD. Replace food pellets 2-3 times per week to ensure freshness.
-
Monitor body weight and food intake weekly for the duration of the study (typically 8-16 weeks to establish an obese phenotype).
-
Once a significant increase in body weight is observed in the HFD group compared to the LFD group, the mice are considered diet-induced obese and are ready for pharmacological intervention with this compound.
Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to assess glucose metabolism and insulin sensitivity.
Materials:
-
Fasted mice (4-6 hours)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needle
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot blood glucose concentration over time to determine the glucose excursion curve.
Insulin Tolerance Test (ITT)
The ITT is used to evaluate peripheral insulin sensitivity.
Materials:
-
Fasted mice (4-6 hours)
-
Insulin solution (0.75-1.0 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Syringes for intraperitoneal (IP) injection
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer insulin (0.75 U/kg for LFD mice, 1.0 U/kg for HFD mice) via IP injection.
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.
-
Plot the percentage decrease in blood glucose from baseline over time.
Conclusion
This compound, as a selective NPY Y5 receptor antagonist, holds significant potential for the treatment of obesity and related metabolic disorders. The provided application notes and protocols offer a framework for researchers to effectively design and execute preclinical studies to evaluate the efficacy of this compound in high-fat diet-induced models of obesity. Careful adherence to these standardized procedures will ensure the generation of robust and reproducible data, facilitating the translation of these promising findings into clinical applications.
References
- 1. Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
Troubleshooting & Optimization
Npy5RA-972 stability in solution and storage
Technical Support Center: [Compound Name]
This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of [Compound Name].
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving [Compound Name]?
For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). For aqueous experimental buffers, it is advisable to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous buffer to the final desired concentration. Please refer to the solubility data table below for more details.
2. How should I store the solid form of [Compound Name]?
The solid form of [Compound Name] is stable at room temperature for short periods. However, for long-term storage, we recommend keeping it at -20°C in a desiccated environment to prevent degradation from moisture and temperature fluctuations.
3. How should I store solutions of [Compound Name]?
Stock solutions of [Compound Name] in DMSO can be stored at -20°C for up to six months. For solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, store them at 4°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles for all solutions as this can lead to degradation.
4. I see precipitation in my aqueous buffer after adding [Compound Name]. What should I do?
Precipitation can occur if the solubility of [Compound Name] in your aqueous buffer is exceeded. To address this, you can try the following:
-
Increase the percentage of DMSO in your final solution (if your experiment allows).
-
Gently warm the solution to 37°C and vortex to aid dissolution.
-
Prepare a more dilute stock solution in DMSO before diluting into the aqueous buffer.
5. Is [Compound Name] sensitive to light?
While initial stability tests have not shown significant light sensitivity, it is good laboratory practice to store solutions of [Compound Name] in amber vials or protected from light, especially for long-term storage, to minimize the potential for photodegradation.
Quantitative Data Summary
Table 1: Solubility of [Compound Name]
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of [Compound Name] in Solution
| Solvent | Storage Temperature | Stability (t½) |
| DMSO | -20°C | > 6 months |
| DMSO | 4°C | ~2 months |
| DMSO | Room Temperature | ~2 weeks |
| Aqueous Buffer (pH 7.4) | 4°C | ~24 hours |
| Aqueous Buffer (pH 7.4) | Room Temperature | ~8 hours |
Experimental Protocols
Protocol: Assessing the Stability of [Compound Name] in Aqueous Buffer using HPLC
This protocol outlines a method to determine the stability of [Compound Name] in an aqueous buffer over time.
Materials:
-
[Compound Name]
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of [Compound Name] in DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4). Ensure the final DMSO concentration is ≤ 1%.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system to obtain the initial peak area of [Compound Name].
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate [Compound Name] from its degradation products (e.g., 5% to 95% B over 15 minutes).
-
Detection: UV detection at the λmax of [Compound Name].
-
-
Data Analysis: Calculate the percentage of [Compound Name] remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing the stability of [Compound Name].
Caption: Hypothetical signaling pathway inhibited by [Compound Name].
Technical Support Center: Npy5RA-972 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Npy5RA-972, a potent and selective Neuropeptide Y5 (NPY5) receptor antagonist, in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and central nervous system (CNS) penetrating small molecule inhibitor that selectively antagonizes the Neuropeptide Y5 (NPY5) receptor.[1][2] The NPY5 receptor is a G-protein coupled receptor (GPCR) that plays a role in regulating food intake and energy homeostasis. By blocking this receptor, this compound is designed to prevent the orexigenic (appetite-stimulating) effects of Neuropeptide Y.
Q2: What is the expected in vivo effect of this compound on food intake and body weight?
Preclinical data indicates that this compound can inhibit food intake induced by a selective NPY Y5 receptor agonist. However, it is crucial to note that studies have shown this compound has no significant effect on food intake or body weight in freely-fed or diet-induced obese Wistar rats.[1] This suggests that under standard obesogenic conditions, blockade of the NPY5 receptor by this compound alone may not be sufficient to produce a significant anti-obesity effect.
Q3: Have other NPY5 receptor antagonists shown efficacy for weight loss?
The development of NPY5 receptor antagonists for obesity has been challenging. For instance, another selective NPY5 receptor antagonist, MK-0557, was evaluated in a year-long clinical trial but failed to produce clinically meaningful weight loss in overweight and obese adults.[3][4] While some preclinical studies with other NPY5 receptor antagonists have shown modest effects in rodent models of obesity, the translation to significant weight loss in humans has been limited. Some research suggests that optimal therapeutic effects may require the blockade of both NPY1 and NPY5 receptors.
Q4: What is the pharmacokinetic profile of this compound in rodents?
In rats, following a 10.5 mg/kg oral dose, this compound exhibits a maximum plasma concentration (Cmax) of 35 µM with a time to maximum concentration (Tmax) of 1 hour. The reported half-life is 6.4 hours, and plasma concentrations can remain above 3 µM for up to 24 hours post-administration.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when evaluating the in vivo efficacy of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect on food intake or body weight in a diet-induced obesity (DIO) model. | Intrinsic pharmacology of NPY5R antagonism: As noted in the FAQs, this compound and other selective NPY5R antagonists have shown limited efficacy in standard DIO models. The NPY system has redundant signaling pathways that may compensate for the blockade of the Y5 receptor alone. | 1. Re-evaluate experimental model: Consider using a model where the NPY5R pathway is specifically activated, such as co-administration with an NPY5R agonist, to confirm target engagement in vivo. 2. Investigate combination therapies: Explore the co-administration of this compound with an NPY1R antagonist, as dual blockade has been suggested to be more effective. 3. Manage expectations: Be aware of the existing literature that suggests single-agent NPY5R antagonism may not lead to robust weight loss. |
| Compound precipitation in formulation or at the injection site. | Poor aqueous solubility: this compound is a hydrophobic molecule, which can lead to challenges in preparing stable formulations for in vivo administration. | 1. Optimize vehicle formulation: Prepare a stock solution in a water-miscible organic solvent like DMSO. For final dosing, dilute the stock in a vehicle containing co-solvents (e.g., PEG400, Tween 80) to improve solubility. Always ensure the final concentration of the organic solvent is low (typically <5-10%) to avoid toxicity. 2. Consider alternative formulation strategies: For hydrophobic compounds, techniques like forming self-emulsifying drug delivery systems (SEDDS) or hydrophobic ion pairing can be explored to enhance solubility and bioavailability. |
| High variability in animal response. | Inconsistent drug exposure: This can result from issues with oral gavage technique, leading to inaccurate dosing, or from individual differences in drug metabolism. Animal health and stress: Underlying health issues or stress can significantly impact feeding behavior and body weight, masking potential drug effects. | 1. Refine dosing technique: Ensure proper training and consistency in oral gavage administration. For subcutaneous or intraperitoneal injections, rotate injection sites. 2. Monitor animal health: Closely observe animals for any signs of distress or illness and exclude any unhealthy animals from the study. Allow for an adequate acclimatization period before starting the experiment. 3. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual variability. |
| Observed phenotype does not align with on-target activity. | Potential off-target effects: The compound may be interacting with other receptors or cellular targets, leading to unexpected biological responses. | 1. Conduct in vitro profiling: Screen this compound against a panel of other receptors, kinases, and ion channels to identify potential off-target interactions. 2. Use a structurally unrelated NPY5R antagonist: If a different NPY5R antagonist with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NPY5 receptor signaling pathway and a general experimental workflow for assessing the in vivo efficacy of this compound.
Caption: NPY5 Receptor Signaling Pathway.
Caption: General experimental workflow for in vivo efficacy testing.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol provides a generalized methodology for assessing the anti-obesity effects of this compound.
1. Animal Model and Diet:
-
Animals: Male C57BL/6J mice, 8-10 weeks of age.
-
Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 45-60 kcal% fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.
2. This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water. The specific formulation may need to be optimized based on solubility and stability testing.
-
Dosage: Based on available data for similar compounds, a starting dose range of 10-30 mg/kg can be considered.
-
Administration: Administer daily via oral gavage for 4-8 weeks. The vehicle control group should receive an equivalent volume of the vehicle.
3. Key Outcome Measures:
-
Body Weight and Food Intake: Monitor and record daily or weekly.
-
Body Composition: Measure fat and lean mass using techniques like DEXA or MRI at baseline and at the end of the study.
-
Glucose and Insulin Tolerance Tests (GTT & ITT): Perform at the end of the treatment period to assess metabolic function.
-
Terminal Analysis: At the end of the study, collect blood for analysis of plasma lipids, glucose, and insulin. Harvest and weigh adipose tissue depots (e.g., epididymal, subcutaneous).
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data from a study with a related NPY5R antagonist, S-234462, in DIO mice to provide an example of expected data presentation.
| Parameter | Vehicle Control | S-234462 (30 mg/kg) | p-value |
| Body Weight Gain (g) over 5 weeks | 10.2 ± 0.8 | 6.5 ± 0.6 | <0.01 |
| Cumulative Food Intake (g) over 5 weeks | 210.5 ± 10.2 | 185.3 ± 8.5 | <0.05 |
| Epididymal Fat Pad Weight (g) | 2.5 ± 0.2 | 1.8 ± 0.1 | <0.01 |
| Plasma Insulin (ng/mL) | 3.1 ± 0.4 | 1.9 ± 0.3 | <0.05 |
| Data are presented as mean ± SEM. |
References
- 1. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel orally active ureido NPY Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Npy5RA-972 vehicle preparation and control
Disclaimer: The compound "Npy5RA-972" is not found in publicly available scientific literature. This guide is based on the general properties of Neuropeptide Y Receptor Y5 (NPY5R) antagonists, the likely class to which this compound belongs. The information provided should be adapted and validated for your specific molecule.
Frequently Asked Questions (FAQs)
1. What is the likely mechanism of action for this compound? Based on its nomenclature, this compound is predicted to be an antagonist of the Neuropeptide Y Receptor Y5 (NPY5R). NPY5R is a G-protein coupled receptor (GPCR) involved in various physiological processes, including appetite regulation and cell growth.[1] As an antagonist, this compound likely binds to NPY5R without activating it, thereby blocking the downstream signaling initiated by the natural ligand, Neuropeptide Y (NPY).[1]
2. What are the expected cellular effects of this compound? In research settings, particularly in cancer cell lines, antagonism of NPY5R has been shown to reduce cell migration, proliferation, and invasion.[2] For example, in breast cancer cell lines such as MDA-MB-231 and MCF7, NPY5R antagonists have been observed to repress spheroid growth and invasion.[2]
3. What are the critical experimental controls to include when working with this compound? To ensure the validity of your experimental results, the following controls are essential:
-
Vehicle Control: This is crucial to confirm that the solvent used to dissolve this compound does not have any biological effects on its own.
-
Antagonist Alone Control: This group is treated only with this compound to observe any effects independent of NPY stimulation. This is important as some antagonists can exhibit inverse agonism or off-target effects.
-
Positive Control (NPY): This group is treated with Neuropeptide Y to confirm that the NPY5R signaling pathway is active in your experimental system.
-
Positive Control (Known NPY5R Antagonist): If available, a well-characterized NPY5R antagonist can be used to benchmark the effects of this compound.
4. Can NPY5R expression be altered by experimental conditions? Yes. Studies have shown that antagonizing NPY receptors can lead to a compensatory feedback loop, resulting in increased mRNA expression of the receptor.[2] For instance, treatment of MDA-MB-231 spheroids with a Y5 antagonist has been shown to significantly increase NPY5R mRNA abundance. It is advisable to measure receptor expression levels post-treatment to account for such possibilities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound in in vitro assays. | Compound Solubility/Stability: The compound may have precipitated out of the solution or degraded. | Prepare fresh stock and working solutions. Visually inspect for precipitates. Consider a different vehicle or a lower, more soluble concentration. |
| Low NPY5R Expression: The cell line used may not express sufficient levels of NPY5R. | Verify NPY5R expression in your cell line using qPCR or Western blot. Select a cell line known to have robust NPY5R expression (e.g., MCF7, SK-N-BE(2)). | |
| Suboptimal Assay Conditions: The concentration of NPY used to stimulate the receptor may be too high, overcoming the antagonist. | Perform a dose-response curve for NPY to determine the EC50 and use a concentration around the EC80 for stimulation in antagonist studies. | |
| Incorrect Incubation Times: Insufficient pre-incubation with the antagonist before agonist stimulation. | Pre-incubate cells with this compound for at least 30 minutes before adding NPY to allow the antagonist to bind to the receptor. | |
| High variability between replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells. | Ensure proper cell counting and seeding techniques to achieve a uniform cell monolayer. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate. | Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile water or media to minimize evaporation from adjacent wells. | |
| Unexpected results in in vivo studies. | Poor Bioavailability: The compound may not be well-absorbed or may be rapidly metabolized. | Consider a different route of administration or a vehicle formulation designed to enhance solubility and absorption. Perform pharmacokinetic studies to determine the compound's profile. |
| Vehicle-related Toxicity: The vehicle itself may be causing adverse effects. | Conduct a vehicle-only toxicity study to assess any effects on animal weight and behavior. |
Vehicle Preparation and Control
The choice of vehicle is critical for the successful delivery of this compound, which is likely a hydrophobic molecule.
In Vitro Vehicle Preparation
For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds.
Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the appropriate amount of this compound powder.
-
Add pure, anhydrous DMSO to achieve the desired molarity.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Working Solution: Dilute the DMSO stock solution in your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
In Vivo Vehicle Preparation
For animal studies, the vehicle must be non-toxic and effectively deliver the compound.
Example Vehicle Formulation (based on a known NPY5R antagonist): A common vehicle for oral administration in mice is 0.5% methylcellulose in distilled water .
For compounds with lower solubility, a formulation containing DMSO and corn oil can be used:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a final dosing solution of 5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
Important Considerations:
-
Always prepare fresh dosing solutions on the day of administration.
-
Administer the vehicle alone to a control group of animals to account for any effects of the formulation.
Quantitative Data: Solubility of a Representative NPY5R Antagonist (L-152,804)
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (341.11 mM) | Hygroscopic DMSO can affect solubility; use freshly opened solvent. |
| Water | < 0.1 mg/mL | Practically insoluble. |
Experimental Protocols
Key Experimental Parameters for NPY5R Antagonists
| Parameter | In Vitro (Cell Culture) | In Vivo (Mouse Model) |
| Typical Antagonist Concentration | 1 µM - 10 µM | 30 - 100 mg/kg (oral) |
| Pre-incubation Time | 30 minutes | N/A |
| Vehicle Control | Cell culture medium with ≤ 0.1% DMSO | 0.5% methylcellulose or DMSO/corn oil |
| Agonist (NPY) Concentration | 1 nM - 10 nM | N/A |
Protocol 1: In Vitro Cell Migration Assay (Boyden Chamber)
-
Cell Culture: Culture breast cancer cells (e.g., MDA-MB-231) in appropriate media.
-
Cell Starvation: Serum-starve the cells for 24 hours prior to the assay.
-
Preparation of Inserts: Coat the upper surface of 8 µm pore size Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin).
-
Antagonist Pre-treatment: Resuspend the starved cells in serum-free media containing either the vehicle control or this compound at the desired concentration (e.g., 10 µM).
-
Cell Seeding: Seed the pre-treated cells into the upper chamber of the Transwell inserts.
-
Chemoattractant: In the lower chamber, add serum-free media containing NPY (e.g., 10 nM) as a chemoattractant. Include a control with no NPY.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator.
-
Analysis:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert (e.g., with crystal violet).
-
Count the number of migrated cells in several representative fields under a microscope.
-
Protocol 2: In Vivo Diet-Induced Obesity Mouse Model
-
Animal Model: Use male C57BL/6J mice.
-
Diet: Feed the mice a high-fat diet for several weeks to induce obesity.
-
Grouping: Divide the mice into groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 30 mg/kg)
-
This compound (e.g., 100 mg/kg)
-
-
Dosing: Administer the vehicle or this compound orally by gavage once daily for the duration of the study (e.g., 2-4 weeks).
-
Monitoring:
-
Measure body weight and food intake daily.
-
At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin).
-
Harvest and weigh fat pads (e.g., epididymal, mesenteric).
-
-
Data Analysis: Compare changes in body weight, food intake, and metabolic parameters between the treatment and vehicle control groups.
Visualizations
Caption: NPY5R signaling pathway and point of inhibition by this compound.
References
interpreting negative results with Npy5RA-972 in feeding models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Npy5RA-972 in feeding behavior models. Negative or unexpected results can be a valuable part of the scientific process, and this guide is designed to help you interpret your findings and refine your experimental approach.
Troubleshooting Guide & FAQs
Interpreting negative or inconclusive results is a common challenge in pharmacology. Here are some potential reasons why you might not be observing the expected anorectic effect with this compound and suggestions for troubleshooting.
Question 1: Why am I not seeing a reduction in food intake after administering this compound?
Several factors, ranging from technical aspects of the experiment to complex biological responses, could contribute to a lack of effect. Here’s a checklist to work through:
-
Compound Integrity and Formulation:
-
Solubility and Stability: Was the this compound fully dissolved in the vehicle? Incomplete solubilization will lead to inaccurate dosing. It is crucial to use a suitable vehicle; common choices for oral gavage of hydrophobic compounds include a suspension in 0.5% methylcellulose or a solution containing DMSO and PEG400. Always prepare fresh formulations and protect them from light if the compound is light-sensitive.
-
Dose Calculation: Double-check your dose calculations, including animal body weights and dosing volumes. For oral gavage in mice, the volume should generally not exceed 10 mL/kg.
-
-
Experimental Design:
-
Acclimation: Were the animals properly acclimated to the housing, diet, and handling procedures? Stress from handling or novel environments can significantly alter feeding behavior and mask the effects of the compound.
-
Timing of Administration and Feeding Measurement: The timing of drug administration relative to the animals' natural feeding cycle (typically the dark cycle for rodents) is critical. The pharmacokinetic profile of this compound should be considered to ensure that peak plasma and brain concentrations coincide with the period of food intake measurement.
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Statistical Power: Is your sample size large enough to detect a statistically significant effect? Underpowered studies are a common cause of false-negative results.
-
-
Biological Complexity:
-
Redundant Pathways: The regulation of appetite is incredibly complex, with multiple redundant signaling pathways. The Neuropeptide Y (NPY) system itself has several receptors, with both NPY1R and NPY5R implicated in feeding. It's possible that blocking only the NPY5R is insufficient to produce a robust anorectic effect due to compensatory signaling through NPY1R or other orexigenic pathways.
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Compensatory Mechanisms: Chronic blockade of NPY5R may lead to compensatory changes in the expression of other appetite-regulating neuropeptides. For instance, studies on NPY5R knockout mice have shown that while they have a reduced feeding response to exogenously administered NPY, they can develop mild late-onset obesity, suggesting that the body adapts to the absence of NPY5R signaling.[1][2] This could involve the upregulation of other orexigenic systems like the Agouti-related protein (AgRP) or a downregulation of anorexigenic pathways like the pro-opiomelanocortin (POMC) system.[2]
-
Off-Target Effects: While this compound is reported to be a selective NPY5R antagonist, it's essential to consider the possibility of off-target effects at the dose you are using, which could potentially counteract the expected anorectic effect.
-
Question 2: My results are highly variable between individual animals. What could be the cause?
High variability can obscure real effects. Consider the following:
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Gavage Technique: Inconsistent oral gavage technique can lead to stress and variable drug delivery. Ensure that all personnel performing the procedure are well-trained and consistent.
-
Animal Health: Underlying health issues in some animals can affect their feeding behavior and drug metabolism. Monitor animals closely for any signs of illness.
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Social Hierarchy: For group-housed animals, social stress can influence individual food intake. Single housing during feeding measurements might reduce this variability.
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Baseline Food Intake: Establishing a stable baseline of food intake for each animal before the treatment period is crucial for accurately assessing the effect of the compound.
Question 3: Should I consider a different experimental model?
If you have ruled out technical issues, it might be beneficial to reconsider your experimental model:
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Diet-Induced Obesity (DIO) Models: The effects of anorectic agents can be more pronounced in models of obesity where the homeostatic mechanisms of appetite control are already dysregulated.
-
Genetic Models: Using NPY5R knockout mice as a negative control can be a powerful tool to confirm that any observed effects of your compound are indeed mediated by the NPY5R.[1]
Data Presentation
The following table summarizes representative data for a selective NPY Y5 receptor antagonist, S-2367, in a diet-induced obese (DIO) mouse model. This data can serve as a benchmark for expected efficacy.
| Treatment Group | Dose (mg/kg, p.o.) | Change in Body Weight (5 weeks) | Cumulative Food Intake (5 weeks) |
| Vehicle | - | +5.8 g | 450 g |
| S-2367 | 30 | +3.5 g | 420 g |
| S-234462 (insurmountable antagonist) | 30 | +1.5 g | 380 g |
Data adapted from a study on high-fat diet-induced obese mice. S-2367 is a surmountable NPY Y5 receptor antagonist, while S-234462 is an insurmountable antagonist.[3]
Experimental Protocols
1. Preparation of this compound for Oral Gavage
This is a general protocol and may need optimization based on the specific batch of this compound and laboratory conditions.
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat a volume of deionized water to 60-80°C.
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Slowly add 0.5% (w/v) of methylcellulose to the heated water while stirring vigorously to prevent clumping.
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Once the methylcellulose is dispersed, remove the solution from the heat and continue to stir until it cools to room temperature. The solution will become clear and more viscous as it cools.
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Store the vehicle at 4°C.
-
-
This compound Suspension:
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Weigh the required amount of this compound powder.
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Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a smooth paste.
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Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
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Ensure the suspension is homogenous before each administration.
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2. In Vivo Feeding Study in a Diet-Induced Obese (DIO) Mouse Model
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Animal Model: Male C57BL/6J mice, 8 weeks of age.
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Diet: High-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
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Housing: Single-housed in cages with ad libitum access to food and water, maintained on a 12:12 hour light-dark cycle.
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Acclimation: Acclimate mice to single housing and handling for at least one week before the start of the experiment. Accustom the mice to the oral gavage procedure with the vehicle for several days.
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Experimental Groups:
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Vehicle control (0.5% methylcellulose)
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This compound (e.g., 10, 30, 100 mg/kg)
-
-
Procedure:
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Record the body weight of each mouse.
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Administer the vehicle or this compound by oral gavage at a consistent time, typically 1-2 hours before the onset of the dark cycle.
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Provide a pre-weighed amount of food.
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Measure food intake and body weight daily for the duration of the study (e.g., 1-4 weeks).
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At the end of the study, tissues such as the hypothalamus can be collected for further analysis (e.g., gene expression of other neuropeptides).
-
Visualizations
NPY5R Signaling Pathway
Caption: NPY5R signaling cascade leading to increased food intake.
Experimental Workflow for a Feeding Study with this compound
Caption: Logical workflow for an in vivo feeding study.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding Npy5RA-972 degradation in experiments
Welcome to the technical support center for Npy5RA-972. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues that may arise during experimentation, with a focus on preventing compound degradation.
Troubleshooting Guide
Degradation of this compound can lead to inconsistent and unreliable experimental results. The following guide addresses common issues related to compound stability and provides solutions to mitigate them.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no antagonist effect in experiments | Compound degradation due to improper storage or handling. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid multiple freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[1][2] |
| Incorrect solvent used for reconstitution. | Use a recommended solvent such as DMSO for initial reconstitution to ensure complete dissolution.[1] For aqueous buffers, ensure the final DMSO concentration is low and does not affect the assay. | |
| Precipitation of the compound in aqueous buffer. | Use sonication or gentle warming to aid dissolution when preparing working solutions.[1] Ensure the final concentration in aqueous buffer does not exceed the compound's solubility limit. | |
| Reduced potency over time | Degradation of stock solution. | Aliquot the initial stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] |
| Exposure to light. | Protect stock and working solutions from light by using amber vials or wrapping tubes in foil. While specific data on this compound is unavailable, light sensitivity is a common issue for many small molecule compounds. | |
| Incorrect pH of the experimental buffer. | Maintain a physiological pH (around 7.4) in your experimental buffer, as significant deviations to acidic or basic conditions can catalyze the degradation of small molecules. | |
| Variability between experimental replicates | Incomplete dissolution of the compound. | Visually inspect solutions to ensure there is no precipitate. If necessary, briefly centrifuge the tube and use the supernatant. |
| Adsorption to plasticware. | Consider using low-adhesion microplates and pipette tips, especially when working with low concentrations of the antagonist. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound powder should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C.
Q2: What is the best solvent for reconstituting this compound?
A: Dimethyl sulfoxide (DMSO) is a common and effective solvent for reconstituting small molecule antagonists like this compound. For cellular assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: How should I store the reconstituted stock solution of this compound?
A: Stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months or longer).
Q4: Can I prepare a large volume of working solution in my cell culture media and use it over several days?
A: It is highly recommended to prepare fresh working solutions from your stock solution for each experiment. Small molecules can be unstable in aqueous media over extended periods, which can lead to a loss of potency and experimental variability.
Q5: My compound has precipitated out of solution. What should I do?
A: Precipitation can occur if the solubility limit is exceeded or upon thawing. You can try to redissolve the compound by gently warming the solution to 37°C and using an ultrasonic bath. Before use, it is advisable to centrifuge the vial and use the supernatant to avoid introducing aggregates into your experiment.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro NPY5R Antagonism Assay (Calcium Mobilization)
This protocol describes how to measure the antagonist activity of this compound by assessing its ability to inhibit the agonist-induced intracellular calcium mobilization in cells expressing the Neuropeptide Y Receptor 5 (NPY5R).
Materials:
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HEK293 cells stably expressing NPY5R
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Cell culture medium (e.g., DMEM with 10% FBS)
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NPY5R agonist (e.g., Neuropeptide Y)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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96-well black, clear-bottom microplate
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed the NPY5R-expressing HEK293 cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.
-
Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer) to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Injection and Signal Detection: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject the NPY5R agonist at a predetermined EC80 concentration. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value of this compound by fitting the dose-response data to a sigmoidal curve.
Western Blot for Downstream Signaling (ERK Phosphorylation)
This protocol outlines the procedure to assess the effect of this compound on the NPY5R-mediated phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Materials:
-
NPY5R-expressing cells
-
NPY5R agonist
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells overnight.
-
Antagonist Pre-incubation: Pre-treat the cells with different concentrations of this compound for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with an NPY5R agonist for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control. Quantify the band intensities to determine the relative levels of ERK phosphorylation.
Visualizations
NPY5R Signaling Pathway
The Neuropeptide Y Receptor 5 (NPY5R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon binding of its endogenous ligand, Neuropeptide Y (NPY), the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, blocking NPY from binding to the receptor and thereby inhibiting these downstream signaling events. Additionally, NPY5R activation has been shown to stimulate the MAPK/ERK signaling pathway.
Experimental Workflow for this compound
This diagram illustrates a logical workflow for conducting experiments with this compound, from preparation to data analysis, incorporating key quality control steps to ensure data integrity.
References
Npy5RA-972 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using Npy5RA-972, a selective antagonist for the Neuropeptide Y Receptor Y5 (NPY5R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the Neuropeptide Y Receptor Y5 (NPY5R), a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism involves competitive inhibition, where it binds to the NPY5R without activating it, thereby blocking the endogenous ligand, Neuropeptide Y (NPY), from binding and initiating downstream signaling.[1] This action inhibits the orexigenic (appetite-stimulating) effects and other physiological processes mediated by NPY at this receptor.[1]
Q2: What are the key signaling pathways affected by NPY5R activation that this compound inhibits?
A2: The NPY5R is a member of the Gi/o-protein-coupled receptor family.[2] Upon activation by NPY, it primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPY5R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. This compound blocks these signaling cascades by preventing the initial receptor activation.
References
Technical Support Center: Ensuring CNS Penetration in Npy5RA-972 Experiments
Disclaimer: Npy5RA-972 is a research compound.[1][2] The data and protocols presented here are for illustrative purposes, based on the known characteristics of Neuropeptide Y5 Receptor (NPY5R) antagonists and general principles of CNS drug discovery. Researchers should adapt these guidelines to their specific experimental setups.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments to verify and optimize the Central Nervous System (CNS) penetration of this compound.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays show that this compound has high affinity for the NPY5 receptor, but I'm not observing the expected anti-obesity effects in my animal models. What could be the problem?
A1: This is a classic challenge in CNS drug development. A common reason for this discrepancy is insufficient penetration of the compound across the blood-brain barrier (BBB).[3][4] While this compound may be potent at the receptor level, it may not be reaching its target in the hypothalamus in concentrations high enough to elicit a pharmacological response.[5] We recommend directly measuring the brain and plasma concentrations of this compound to determine its brain-to-plasma ratio.
Q2: What are the critical first steps to evaluate the CNS penetration of this compound?
A2: A tiered approach is most efficient.
-
In Silico & In Vitro Prediction: Start with computational models and in vitro assays to predict BBB permeability. Key assays include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based models like MDCK-MDR1 to assess passive permeability and whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).
-
In Vivo Pharmacokinetics: If in vitro results are promising, proceed to in vivo studies in rodents. The primary goal is to determine the total brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is the best predictor of target engagement in the CNS.
Q3: My initial pharmacokinetic study revealed a very low brain-to-plasma ratio (Kp < 0.1) for this compound. What are the likely causes and how can I troubleshoot this?
A3: A low Kp value can stem from several factors:
-
High Plasma Protein Binding: A large fraction of the drug may be bound to plasma proteins, rendering it unavailable to cross the BBB.
-
P-gp or BCRP Efflux: The compound may be actively transported out of the brain by efflux transporters at the BBB. This is a common issue for CNS drug candidates.
-
Poor Passive Permeability: The physicochemical properties of the molecule (e.g., high polarity, large size) may inherently limit its ability to diffuse across the lipid membranes of the BBB.
-
Rapid Metabolism: The compound could be quickly metabolized either systemically or locally at the BBB.
To dissect this, you should perform plasma protein binding assays, in vitro transporter assays using cells overexpressing P-gp/BCRP, and metabolic stability assays.
Q4: Is cerebrospinal fluid (CSF) concentration a good surrogate for unbound brain concentration?
A4: CSF can be a useful, though sometimes imperfect, surrogate for unbound brain interstitial fluid (ISF) concentration. For many small molecules, the unbound concentration in CSF is in equilibrium with the unbound concentration in the brain ISF. It is often easier to sample CSF than to perform brain microdialysis. However, discrepancies can arise due to active transport processes at the blood-CSF barrier or slow equilibration between the two compartments.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action / Next Experiment |
| Low in vivo efficacy despite high in vitro potency | Poor CNS penetration. | Perform a full pharmacokinetic study to determine brain and plasma concentrations (Kp, Kp,uu). |
| Insufficient target engagement. | Conduct a receptor occupancy study (ex vivo autoradiography or PET imaging if a suitable radioligand is available). | |
| High variability in brain concentration data between animals | Inconsistent dosing or sample collection timing. | Refine surgical and experimental procedures; ensure strict adherence to time points. |
| Saturation of BBB transporters. | Perform a dose-escalation study to see if brain exposure increases linearly with dose. | |
| Kp,uu is approximately 1, but still no efficacy | The "unbound drug hypothesis" may not hold; potential for off-target effects. | Profile the compound against a panel of other CNS receptors and transporters. |
| The target is located within a specific brain sub-region that is difficult to penetrate. | Use microdialysis to measure unbound concentrations directly in the target region (e.g., hypothalamus). | |
| High brain uptake (Kp > 1) but low unbound fraction (fu,brain) | High non-specific binding to brain tissue (lipophilicity). | This can act as a "sink," reducing the free drug available to bind the target. Aim for a balanced lipophilicity in medicinal chemistry optimization. |
Quantitative Data Summary (Illustrative)
This table presents fictional, yet plausible, pharmacokinetic data for this compound compared to a positive control compound known to penetrate the CNS.
| Parameter | This compound | Control Compound | Significance |
| NPY5R IC50 (nM) | 5.2 | 8.1 | Target Potency |
| Plasma Protein Binding (%) | 99.5 | 95.0 | High binding limits free drug for BBB transport. |
| Brain Tissue Binding (%) | 99.8 | 98.0 | High binding can create a brain tissue "sink". |
| MDCK-MDR1 Efflux Ratio | 4.5 | 1.2 | A ratio > 2 suggests the compound is a P-gp substrate. |
| Brain-to-Plasma Ratio (Kp) | 0.08 | 1.5 | Total concentration ratio; this compound is low. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.04 | 0.75 | Unbound ratio; this compound shows poor CNS exposure. |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Rodents
This method measures the rate of drug transport across the BBB, independent of systemic circulation and metabolism, providing a direct measure of brain uptake clearance (K_in).
-
Animal Preparation: Anesthetize a rat (e.g., with sodium pentobarbital) and expose the right common carotid artery. Ligate all branches of the external carotid artery except the occipital and pterygopalatine arteries.
-
Catheterization: Retrogradely insert a catheter into the external carotid artery up to the junction of the common carotid artery.
-
Perfusion: Begin perfusion with a warmed (37°C), oxygenated physiological buffer (e.g., Krebs-Ringer) containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose). The perfusion rate should be high enough to replace cerebral blood flow (e.g., 10 mL/min).
-
Sample Collection: Perfuse for a short, defined period (e.g., 30-60 seconds). Decapitate the animal, remove the brain, and dissect the ipsilateral cerebral hemisphere.
-
Analysis: Weigh the brain sample, homogenize, and determine the concentration of this compound via LC-MS/MS. Analyze the vascular marker concentration by scintillation counting.
-
Calculation: Calculate the volume of distribution (Vd) and the brain uptake clearance (K_in) after correcting for the vascular space marker.
Protocol 2: Brain Microdialysis for Unbound Drug Concentration
Microdialysis is the gold standard for measuring unbound drug concentrations in the brain's extracellular fluid in awake, freely-moving animals.
-
Probe Implantation: Under stereotaxic guidance, surgically implant a microdialysis guide cannula targeting the desired brain region (e.g., ventromedial hypothalamus). Allow the animal to recover for 24-48 hours.
-
Probe Insertion & Equilibration: On the day of the experiment, insert the microdialysis probe. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish basal levels.
-
Drug Administration: Administer this compound systemically (e.g., via intravenous or intraperitoneal injection).
-
Post-Dose Collection: Continue collecting dialysate samples for several hours to determine the time-course of the unbound drug concentration in the brain.
-
Analysis: Analyze the this compound concentration in the dialysate samples using a highly sensitive LC-MS/MS method. The concentration in the dialysate, corrected for in vitro probe recovery, represents the unbound concentration in the brain.
Mandatory Visualizations
Caption: Tiered experimental workflow for CNS penetration assessment.
References
Validation & Comparative
A Comparative Efficacy Analysis of Npy5RA-972 and MK-0557 in Obesity Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two Neuropeptide Y5 receptor (NPY5R) antagonists, Npy5RA-972 and MK-0557, based on available preclinical and clinical data. This analysis aims to support informed decisions in the development of novel anti-obesity therapeutics.
Both this compound and MK-0557 are selective antagonists of the NPY5 receptor, a key target in the regulation of food intake and energy homeostasis. By blocking this receptor, these compounds are designed to reduce appetite and promote weight loss. While both molecules have been investigated for their anti-obesity potential, their progression and reported efficacy have varied.
Summary of Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and MK-0557 from preclinical and clinical studies.
Table 1: Preclinical Efficacy in Rodent Models of Diet-Induced Obesity
| Compound | Species | Diet | Dosage | Duration | Key Findings |
| This compound | Rat | Not Specified | 1 mg/kg (oral) | Not Specified | Inhibited feeding induced by a selective NPY Y5 agonist. |
| MK-0557 | Mouse | Medium High-Fat Diet | 30 mg/kg (oral, daily) | 35 days | 40% reduction in body-weight gain. |
| Mouse | High-Fat Diet | Not Specified | Not Specified | Suppressed body weight gain and adiposity; improved hyperinsulinemia.[1] |
Table 2: Clinical Efficacy in Overweight and Obese Adults
| Compound | Study Design | Dosage | Duration | Key Findings |
| This compound | No publicly available clinical trial data. | - | - | - |
| MK-0557 | Randomized, double-blind, placebo-controlled | 1 mg/day | 52 weeks | Statistically significant, but not clinically meaningful weight loss.[2][3] |
| Randomized, placebo-controlled (post-VLCD) | 1 mg/day | 52 weeks | Mean weight regain of +1.5 kg vs. +3.1 kg for placebo (p=0.014); difference not considered clinically meaningful.[2][3] |
Detailed Experimental Protocols
Preclinical Study of a Y5R Antagonist in Diet-Induced Obese Mice
A study investigating a potent and highly selective Y5R antagonist in a diet-induced obesity (DIO) model provides insight into the preclinical evaluation of such compounds.
-
Animal Model: Mice were fed a medium high-fat diet to induce obesity.
-
Treatment: The Y5R antagonist was administered orally.
-
Efficacy Endpoints: The primary outcomes measured were changes in body weight, caloric intake, and fat pad weight. Additionally, plasma glucose and insulin levels were assessed.
-
Results: The treatment with the Y5R antagonist was found to inhibit body weight gain, reduce caloric intake, and decrease fat pad weight in the diet-induced obese mice.
Clinical Trial of MK-0557 in Overweight and Obese Adults
A 52-week, multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of MK-0557.
-
Participants: 1661 overweight and obese patients were enrolled.
-
Intervention: Participants were randomized to receive either 1 mg of MK-0557 or a placebo once daily.
-
Primary Endpoint: The primary outcome was the change in body weight from baseline.
-
Results: While a statistically significant difference in weight loss was observed between the MK-0557 and placebo groups, the magnitude of the weight loss was not considered clinically meaningful.
Another study evaluated MK-0557's ability to limit weight regain after a very-low-calorie diet (VLCD).
-
Participants: Patients who lost at least 6% of their initial body weight on a VLCD were randomized.
-
Intervention: Participants received either 1 mg of MK-0557 or a placebo daily for 52 weeks, alongside a hypocaloric diet.
-
Primary Endpoint: The primary outcome was the change in body weight from the end of the VLCD.
-
Results: After 52 weeks, the mean weight regain was 1.5 kg for the MK-0557 group compared to 3.1 kg for the placebo group. This difference was statistically significant (p=0.014) but not deemed clinically meaningful.
Signaling Pathways and Experimental Workflows
Neuropeptide Y5 Receptor (NPY5R) Signaling Pathway
Caption: NPY5R signaling pathway and the mechanism of action of antagonists.
General Workflow for Preclinical Efficacy Testing of Anti-Obesity Compounds
References
- 1. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Npy5RA-972 and Other Neuropeptide Y Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective Neuropeptide Y (NPY) Y5 receptor antagonist, Npy5RA-972, with antagonists targeting the Y1, Y2, and Y4 receptor subtypes. The following sections present quantitative binding data, comprehensive experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to facilitate an objective evaluation of these pharmacological tools.
NPY Receptor Antagonist Selectivity Profile
The following table summarizes the binding affinities (IC50/Ki) of this compound and selected Y1, Y2, and Y4 receptor antagonists. Lower values indicate higher affinity.
| Compound Name | Primary Target | Y1 Affinity (nM) | Y2 Affinity (nM) | Y4 Affinity (nM) | Y5 Affinity (nM) | Reference |
| This compound | Y5 | >10000 (IC50) | >10000 (IC50) | >10000 (IC50) | 3.1 (IC50) | [1][2] |
| BIBO 3304 | Y1 | 0.38 (IC50, human) | >1000 (IC50, human) | >1000 (IC50, human) | >1000 (IC50, human) | |
| J-115814 | Y1 | 1.4 (Ki, human) | >10000 (Ki, human) | 620 (Ki, human) | 6000 (Ki, human) | [3] |
| BIIE0246 | Y2 | >1000 (IC50, rat) | 8.1 (pA2, rat) | >1000 (IC50, rat) | >1000 (IC50, rat) | |
| JNJ-31020028 | Y2 | >100-fold selective vs Y2 | pIC50=8.07 (human) | >100-fold selective vs Y2 | >100-fold selective vs Y2 | [4] |
| MK-0557 | Y5 | >10000 (Ki, human) | >10000 (Ki, human) | >10000 (Ki, human) | 1.6 (Ki, human) | [5] |
| Velneperit (S-2367) | Y5 | - | - | - | Potent Y5 antagonist |
Note: Affinity values (IC50, Ki, pA2, pIC50) are presented as reported in the literature. Direct comparison between different units should be made with caution. A lower IC50/Ki value indicates a higher binding affinity. pA2 and pIC50 are logarithmic measures of antagonist potency.
Signaling Pathways of NPY Receptors
Neuropeptide Y receptors (Y1, Y2, Y4, and Y5) are members of the G-protein coupled receptor (GPCR) superfamily. They primarily couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Cell lines (e.g., HEK293 or CHO) stably expressing the human NPY receptor subtype of interest (Y1, Y2, Y4, or Y5) are cultured.
-
Cells are harvested and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY) and varying concentrations of the unlabeled test compound (e.g., this compound or other antagonists).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY agonist.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Inhibition
This assay measures the functional activity of an antagonist by its ability to reverse the agonist-induced inhibition of cAMP production.
1. Cell Culture and Treatment:
-
Cells stably expressing the NPY receptor of interest are seeded in a multi-well plate.
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
2. Stimulation:
-
Adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
Simultaneously, the cells are treated with an NPY receptor agonist to inhibit cAMP accumulation.
3. cAMP Measurement:
-
After a defined incubation period, the cells are lysed.
-
The intracellular cAMP levels are quantified using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
4. Data Analysis:
-
The ability of the antagonist to block the agonist-induced decrease in cAMP levels is measured.
-
The concentration of the antagonist that produces 50% of its maximal effect (EC50) or its inhibitory constant (Ki) is determined from the dose-response curve.
References
Validating Npy5RA-972 Antagonism of the Y5 Receptor In Vivo: A Comparative Guide
For researchers and drug development professionals investigating obesity and metabolic disorders, the Neuropeptide Y (NPY) Y5 receptor (Y5R) presents a compelling therapeutic target. NPY is a potent orexigenic peptide, and its effects on food intake are mediated, in part, through the Y5R. This guide provides a comparative analysis of the in vivo validation of Npy5RA-972, a selective Y5R antagonist, alongside other notable antagonists, offering insights into their efficacy and underlying mechanisms.
Performance Comparison of Y5 Receptor Antagonists
The in vivo efficacy of Y5R antagonists has been evaluated in various preclinical and clinical models. Here, we compare this compound with two other key antagonists: S-234462, a preclinical candidate with insurmountable antagonism, and MK-0557, which has undergone clinical investigation.
| Compound | Model | Key Findings | Reference |
| This compound (proxy: CGP 71683A) | Rat (NPY-induced feeding) | Dose-dependently inhibited food intake induced by intracerebroventricular (ICV) NPY injection. A 10 mg/kg dose resulted in an approximate 75% reduction in NPY-stimulated food intake over 4 hours. | [1] |
| S-234462 | Mouse (Diet-Induced Obesity) | After 5 weeks of treatment, S-234462 (30 mg/kg/day, p.o.) significantly suppressed body weight gain by approximately 15% compared to vehicle-treated DIO mice. Food intake was also significantly reduced. | [2][3] |
| S-2367 (surmountable antagonist) | Mouse (Diet-Induced Obesity) | Showed a less pronounced effect on body weight gain compared to S-234462 in the same 5-week study. | [2][3] |
| MK-0557 | Human (Obese adults) | In a 52-week clinical trial, MK-0557 (1 mg/day) resulted in a modest but statistically significant reduction in weight regain (1.6 kg difference) compared to placebo after a very-low-calorie diet. However, this was not considered clinically meaningful. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating in vivo findings. Below are the protocols for the key experiments cited.
NPY-Induced Feeding in Rats (Protocol for CGP 71683A, as a proxy for this compound)
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimation: Animals are housed in individual cages with free access to food and water and maintained on a 12-hour light/dark cycle.
-
Surgical Procedure: Rats are anesthetized and stereotaxically implanted with a cannula in the third cerebral ventricle for ICV injections.
-
Experimental Procedure:
-
Following a recovery period, rats are fasted overnight.
-
The Y5R antagonist (CGP 71683A at 3 or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.).
-
30 minutes after the antagonist administration, Neuropeptide Y (NPY; 300 pmol) is injected via the ICV cannula.
-
Pre-weighed food is provided immediately after the NPY injection.
-
Food intake is measured at regular intervals (e.g., 1, 2, and 4 hours) post-injection.
-
Diet-Induced Obesity (DIO) in Mice (Protocol for S-234462)
-
Animal Model: Male C57BL/6J mice.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks (e.g., 8-12 weeks) to induce obesity. A control group is fed a standard chow diet.
-
Experimental Procedure:
-
After the development of obesity, mice are randomized into treatment groups (vehicle, S-234462, S-2367).
-
The Y5R antagonists (e.g., 30 mg/kg/day) or vehicle are administered orally (p.o.) once daily for a period of 5 weeks.
-
Body weight and food intake are monitored daily or weekly throughout the study.
-
At the end of the study, adipose tissue weight and other metabolic parameters may be assessed.
-
Clinical Trial for Weight Regain Prevention (Protocol for MK-0557)
-
Study Population: Overweight and obese adult humans.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Experimental Procedure:
-
Participants undergo a 6-week very-low-calorie diet (VLCD) to induce weight loss.
-
Participants who achieve a predefined weight loss target are then randomized to receive either MK-0557 (1 mg/day) or a placebo for 52 weeks.
-
During this period, all participants are instructed to follow a hypocaloric diet.
-
The primary endpoint is the change in body weight from randomization to the end of the 52-week treatment period.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and experimental designs, the following diagrams were generated using Graphviz.
References
Npy5RA-972: A Tool for Selective Y5 Receptor Antagonism in Non-Y5 Studies
An Objective Comparison Guide for Researchers
For scientists and drug development professionals investigating the complex roles of neuropeptide Y (NPY) receptors, the selectivity of pharmacological tools is paramount. This guide provides a comprehensive comparison of Npy5RA-972, a potent NPY Y5 receptor antagonist, and its suitability as a negative control in studies focused on other NPY receptor subtypes (Y1, Y2, and Y4). We present supporting experimental data, detailed protocols for key assays, and visualizations to aid in experimental design and data interpretation.
High Selectivity of this compound for the Y5 Receptor
This compound demonstrates exceptional selectivity for the human NPY Y5 receptor. In vitro studies consistently show that its binding affinity for Y1, Y2, and Y4 receptors is negligible, making it an excellent candidate for a negative control in non-Y5 receptor research. Its high potency at the Y5 receptor and lack of off-target activity at other NPY receptor subtypes allow researchers to confidently attribute observed effects to Y5 receptor blockade.
Table 1: Comparative Binding Affinity (IC50) of this compound and Alternative Negative Controls
| Compound | Primary Target | Y1 Receptor IC50 (nM) | Y2 Receptor IC50 (nM) | Y4 Receptor IC50 (nM) | Y5 Receptor IC50 (nM) |
| This compound | Y5 Antagonist | >10,000 | >10,000 | >10,000 | 3.1 |
| BIBO3304 | Y1 Antagonist | 0.38 - 0.72 | >1,000 | >1,000 | >1,000 |
| BIIE0246 | Y2 Antagonist | >600-fold selective for Y2 | 8 - 15 | >600-fold selective for Y2 | >600-fold selective for Y2 |
| (S)-VU0637120 | Y4 Antagonist | Selectively inhibits Y4 | Selectively inhibits Y4 | Potent Antagonist | Selectively inhibits Y4 |
Data compiled from multiple sources. The selectivity of (S)-VU0637120 is qualitatively described in the literature.
Alternative Negative Controls for Non-Y5 Receptor Studies
-
For Y1 Receptor Studies: BIBO3304 is a highly selective Y1 receptor antagonist with sub-nanomolar affinity for the Y1 receptor and IC50 values greater than 1000 nM for Y2, Y4, and Y5 receptors[1][2][3].
-
For Y2 Receptor Studies: BIIE0246 is a potent and selective Y2 receptor antagonist, exhibiting over 600-fold lower affinity for Y1, Y4, and Y5 receptors[4][5].
-
For Y4 Receptor Studies: (S)-VU0637120 has been identified as a selective allosteric antagonist of the Y4 receptor. While detailed quantitative data on its cross-reactivity with other NPY receptors is limited, it represents a promising tool for studying Y4 receptor function.
Experimental Protocols
To ensure reproducibility and accuracy in assessing compound selectivity, detailed and standardized experimental protocols are essential.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Workflow:
References
- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y receptor - Wikipedia [en.wikipedia.org]
- 3. Structural basis of neuropeptide Y signaling through Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective G-protein coupling of Y2 receptors along axonal fiber tracts and its relevance for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology and gene regulation of the brain NPY Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Npy5RA-972 and Other Y5 Receptor Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding kinetics of the neuropeptide Y5 (NPY5) receptor antagonist, Npy5RA-972, with other key ligands targeting this receptor. The information is presented to facilitate informed decisions in drug discovery and neuroscience research.
The NPY5 receptor, a G protein-coupled receptor, is a significant target in the development of therapeutics for obesity and other metabolic disorders. Understanding the binding kinetics of various ligands to this receptor is crucial for predicting their efficacy and duration of action. This guide summarizes the available quantitative data, details the experimental protocols for obtaining such data, and visualizes the associated signaling pathways and experimental workflows.
Comparative Binding Kinetics of Y5 Receptor Antagonists
| Ligand | Receptor Species | Binding Affinity (Ki) [nM] | Half-Maximal Inhibitory Concentration (IC50) [nM] |
| This compound | Human | 1.8 | Not Reported |
| MK-0557 | Human | 1.3 - 1.6[1][2] | Not Reported |
| CGP71683A | Human | 2.9 | 1.4 (rat)[3] |
| L-152,804 | Human | 26[4][5] | 210 |
| Velneperit (S-2367) | Not Reported | Not Reported | Not Reported |
| Lu AA44608 | Rat | 1.5 | Not Reported |
Experimental Protocols: Determining Binding Kinetics
The binding kinetics of ligands to the NPY5 receptor are typically determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.
Radioligand Binding Assay Protocol
This protocol outlines the general steps involved in a competitive radioligand binding assay to determine the Ki of a test compound for the NPY5 receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human NPY5 receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled NPY5 receptor antagonist (e.g., [¹²⁵I]-PYY) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or other comparators) are added to the wells to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY5 receptor antagonist.
3. Incubation and Filtration:
-
The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value for the test compound is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5. Determination of k_on and k_off (Kinetic Binding Assays):
-
Association Rate (k_on): Membranes and radioligand are incubated for varying amounts of time to measure the rate of complex formation.
-
Dissociation Rate (k_off): After reaching equilibrium, an excess of unlabeled ligand is added to prevent re-binding of the radioligand, and the amount of bound radioligand is measured over time to determine the rate of dissociation.
Visualizing the NPY5 Receptor Signaling Pathway and Experimental Workflow
To further aid in the understanding of the context of this compound's action, the following diagrams illustrate the NPY5 receptor signaling pathway and the general workflow of a radioligand binding assay.
Caption: NPY5 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MK-0557 | Neuropeptide Y Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of NPY Y5 Receptor Antagonists: A Literature Review of Npy5RA-972 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y (NPY) Y5 receptor is a G-protein coupled receptor implicated in the regulation of energy homeostasis, making it a target for the development of anti-obesity therapeutics. This guide provides a comparative literature review of the efficacy of Npy5RA-972, a potent and selective NPY Y5 receptor antagonist, and other key antagonists, MK-0557 and S-234462. The information is compiled from preclinical and clinical studies to aid in the evaluation of these compounds.
In Vitro Efficacy and Selectivity
A critical initial assessment of any therapeutic candidate is its in vitro potency and selectivity for its intended target. The following table summarizes the available data for this compound and comparator compounds against various NPY receptor subtypes.
| Compound | Target Receptor | In Vitro Potency (IC50/Ki) | Selectivity Profile |
| This compound | NPY Y5 | IC50: 3.1 nM | >3200-fold selective over NPY Y1, Y2, and Y4 receptors (IC50 >10,000 nM for each) |
| MK-0557 | NPY Y5 | Ki: 1.6 nM | Highly selective; no significant binding to NPY Y1, Y2, or Y4 receptors.[1] |
| S-234462 | NPY Y5 | High affinity (specific Ki not stated, but characterized as a high-affinity antagonist) | Characterized as a selective NPY Y5 receptor antagonist.[2] |
In Vivo Efficacy Studies
The ultimate test of a potential anti-obesity therapeutic is its ability to modulate feeding behavior and body weight in vivo. This section details the findings from key preclinical and clinical studies.
A pivotal study by Turnbull and colleagues (2002) investigated the in vivo effects of this compound in various rat models of feeding.[3] Despite its high in vitro potency and central nervous system penetration, the outcomes were unexpected.
Key Findings:
-
NPY-Induced Feeding: this compound, at doses of 1-10 mg/kg, did not significantly inhibit food intake induced by intracerebroventricular (ICV) injection of NPY in Wistar rats.[3]
-
Fasting-Induced Feeding: The compound also failed to suppress the hyperphagia observed after a 24-hour fast.[3]
-
Chronic Administration: Chronic oral administration of this compound (10 mg/kg, twice daily) had no effect on body weight or food intake in either normal or diet-induced obese rats.
-
Y5 Agonist-Induced Feeding: In contrast, this compound did block the feeding response induced by a selective NPY Y5 receptor agonist, confirming its in vivo target engagement.
These results suggest that while this compound is a potent and selective NPY Y5 antagonist, blockade of this receptor alone may not be sufficient to produce a significant anorectic effect in these models.
To provide context for the findings with this compound, this section summarizes the in vivo efficacy of two other notable NPY Y5 receptor antagonists.
| Compound | Animal Model/Study Population | Key Efficacy Endpoints | Outcome |
| MK-0557 | Overweight and obese adults (1-year clinical trial) | Body weight loss | Modest, but not clinically meaningful, weight loss. |
| S-234462 | Diet-induced obese mice (5-week study) | Body weight gain, food intake | Significant decrease in body weight gain and food intake. |
The findings with MK-0557 in a clinical setting align with the preclinical observations for this compound, suggesting that targeting the NPY Y5 receptor alone may yield limited anti-obesity effects. In contrast, S-234462 demonstrated more promising results in a diet-induced obesity model in mice.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented efficacy data.
NPY-Induced Feeding Study (Turnbull et al., 2002)
Objective: To determine the effect of this compound on food intake stimulated by the central administration of Neuropeptide Y.
Animals: Male Wistar rats.
Procedure:
-
Cannulation: Rats were implanted with an intracerebroventricular (ICV) cannula for the direct administration of substances into the brain.
-
Acclimatization: Animals were allowed to recover from surgery and were accustomed to the experimental conditions.
-
Drug Administration: this compound was administered orally (p.o.) at doses ranging from 1 to 10 mg/kg.
-
NPY Administration: Following the administration of this compound, a standardized dose of NPY was injected via the ICV cannula to induce a feeding response.
-
Food Intake Measurement: The amount of food consumed by each rat was measured at specific time points following NPY administration.
-
Data Analysis: Food intake in the this compound treated groups was compared to that of a vehicle-treated control group.
Diet-Induced Obesity (DIO) Mouse Model (General Protocol)
Objective: To evaluate the effect of a test compound on body weight and food intake in a model that mimics human obesity resulting from a high-fat diet.
Animals: Typically, C57BL/6J mice are used as they are susceptible to developing obesity on a high-fat diet.
Procedure:
-
Induction of Obesity: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of several weeks to induce obesity, characterized by a significant increase in body weight and adiposity compared to control mice on a standard chow diet.
-
Group Allocation: Once obesity is established, mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., S-234462) is administered daily via a specified route (e.g., oral gavage) at a predetermined dose. A vehicle control group receives the same volume of the vehicle solution.
-
Monitoring: Body weight and food intake are measured regularly (e.g., daily or weekly) throughout the study period.
-
Terminal Procedures: At the end of the study, animals may be euthanized for the collection of blood and various tissues for further analysis (e.g., plasma metabolic markers, adipose tissue mass).
-
Data Analysis: Changes in body weight and food intake in the treatment group are compared to the vehicle-treated control group.
Visualizations
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway. Upon activation by NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). The βγ subunits of the G-protein can also activate other signaling cascades, including Phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately influencing intracellular calcium levels and Protein Kinase C (PKC) activity.
References
- 1. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective antagonism of the NPY Y5 receptor does not have a major effect on feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
Npy5RA-972 in New Models: A Comparative Analysis of NPY Y5 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Npy5RA-972, a selective Neuropeptide Y (NPY) Y5 receptor antagonist, with other relevant alternatives. The information presented herein is intended to facilitate an objective evaluation of its mechanism of action and performance in emerging research models, particularly in the context of metabolic disease. Experimental data, detailed protocols, and pathway visualizations are included to support further investigation and drug development efforts.
Mechanism of Action: Targeting the NPY Y5 Receptor
This compound is an orally active and central nervous system (CNS) penetrating molecule that functions as a potent and selective antagonist of the NPY Y5 receptor. The NPY system is a critical regulator of energy homeostasis, with the Y5 receptor playing a significant role in mediating the orexigenic (appetite-stimulating) effects of NPY. By blocking this receptor, this compound has been investigated for its potential to reduce food intake and promote weight loss.
The downstream signaling cascade of the NPY Y5 receptor, a G-protein coupled receptor (GPCR), is multifaceted. Upon activation by NPY, the receptor primarily couples to Gαi, leading to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels and reduces the activity of protein kinase A (PKA). Additionally, NPY Y5 receptor activation has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway and the RhoA pathway, which are involved in cell growth, proliferation, and migration.
Comparative Performance of NPY Y5 Receptor Antagonists
The landscape of NPY Y5 receptor antagonists includes several compounds that have been evaluated in preclinical and clinical settings. This section provides a comparative overview of this compound against notable alternatives.
| Compound | Target(s) | Key In Vitro Data | Key In Vivo Data | Clinical Status |
| This compound | NPY Y5 Receptor | IC50: 3.1 nM (human Y5)[1] | In rats (10.5 mg/kg, p.o.): Tmax = 1h, Cmax = 35 µM, t1/2 = 6.4h. Inhibits food intake elicited by a Y5 agonist.[2] Reported to be ineffective in a diet-induced obese (DIO) Wistar rat model. | Preclinical |
| L-152,804 | NPY Y5 Receptor | Ki: 26 nM (human Y5), 31 nM (rat Y5)[3] | Orally active, brain penetrant. Inhibited food intake evoked by a Y4/Y5 agonist in rats.[3] | Preclinical |
| MK-0557 | NPY Y5 Receptor | Potent and highly selective | Caused modest weight loss in rodent models of obesity.[4] | Phase II clinical trials completed. Did not induce clinically meaningful weight loss in overweight and obese adults. |
| S-2367 (Velneperit) | NPY Y5 Receptor | High affinity for Y5 receptor (surmountable antagonist) | Reduced body weight in DIO mice. | Phase II clinical trials completed. Did not show clinically meaningful effects on weight loss. |
| S-234462 | NPY Y5 Receptor | High affinity for Y5 receptor (insurmountable antagonist) | Showed superior anti-obesity effects compared to S-2367 in DIO mice after 5 weeks of treatment. | Preclinical |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol is a standard method for inducing obesity and related metabolic dysfunctions in mice, providing a relevant model for testing anti-obesity therapeutics like this compound.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J (commonly used due to its susceptibility to DIO)
-
Age: 6-8 weeks at the start of the diet
-
Sex: Male (often preferred for consistency, as females can have hormonal cycle-related variations in food intake and metabolism)
2. Housing and Acclimation:
-
House mice individually or in small groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow for an acclimation period of at least one week upon arrival, with free access to standard chow and water.
3. Diet Regimen:
-
Control Group: Feed a standard low-fat diet (LFD) with approximately 10% of calories from fat.
-
DIO Group: Feed a high-fat diet (HFD) with 45-60% of calories derived from fat. The diet should be palatable to ensure sufficient intake.
-
Provide diets and water ad libitum.
4. Study Duration:
-
Continue the respective diets for a period of 8-16 weeks to induce a significant increase in body weight, adiposity, and potentially insulin resistance in the HFD group.
5. Monitoring and Measurements:
-
Body Weight: Record weekly.
-
Food Intake: Measure daily or weekly.
-
Body Composition: Assess at baseline and at the end of the study using techniques like DEXA or MRI to determine fat and lean mass.
-
Metabolic Parameters: At the end of the study, collect blood samples for analysis of glucose, insulin, leptin, and lipid profiles. Glucose and insulin tolerance tests can also be performed.
6. Drug Administration:
-
Once the DIO phenotype is established, randomize the obese mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer the compound via the desired route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).
-
Continue to monitor body weight, food intake, and other relevant parameters throughout the treatment period.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Workflow for Evaluating this compound in a DIO Model.
Caption: Logical Framework for this compound Evaluation.
References
- 1. Diet-induced obese mice are resistant to improvements in cardiac function resulting from short-term adropin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Npy5RA-972
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Npy5RA-972, a Neuropeptide Y5 Receptor Antagonist. The following procedural guidance is designed to ensure a safe laboratory environment and maintain compliance with standard safety regulations.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile) | Prevents skin contact with the compound. Gloves must be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Full-face respirator | Recommended if exposure limits are exceeded or if irritation is experienced. Essential when handling the compound as a powder to avoid inhalation. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition.[3]
-
Prevent fire caused by electrostatic discharge.[3]
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials and foodstuff containers.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Dispose of waste in appropriately labeled, chemically compatible receptacles. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Keep the chemical in suitable and closed containers for disposal.
-
Spill Management:
-
In case of a spill, evacuate personnel to a safe area.
-
Wear appropriate PPE, including a respirator, and use chemical impermeable gloves.
-
Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.
-
Collect the spilled material using spark-proof tools and place it in a suitable container for disposal.
-
Experimental Protocols
Neuropeptide Y5 Receptor Signaling Pathway
The Neuropeptide Y5 (NPY5R) is a G-protein coupled receptor (GPCR). Upon binding of its ligand, Neuropeptide Y (NPY), the receptor undergoes a conformational change, activating intracellular G-proteins, specifically Gαi. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also activate other signaling pathways, such as the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, can activate protein kinase C (PKC) and increase intracellular calcium levels. Downstream effects include the modulation of various cellular processes, including cell growth and motility.
Caption: NPY5R signaling pathway upon ligand binding.
Experimental Workflow: GPCR Antagonist Screening
The identification of NPY5R antagonists typically involves a multi-step screening process to identify and characterize compounds that block the receptor's activity.
Caption: A typical workflow for GPCR antagonist screening.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
